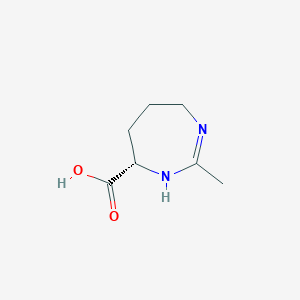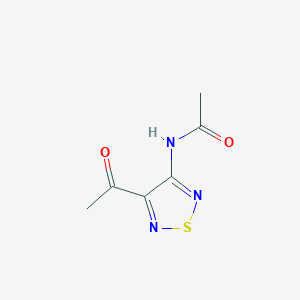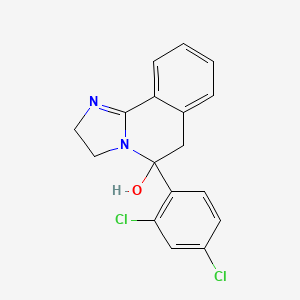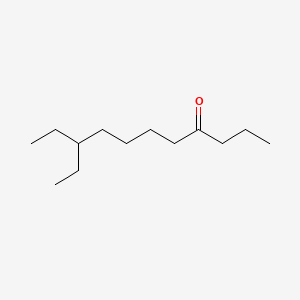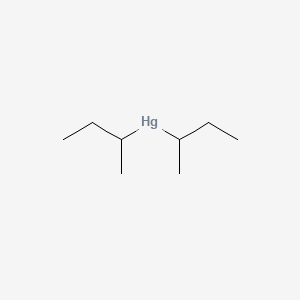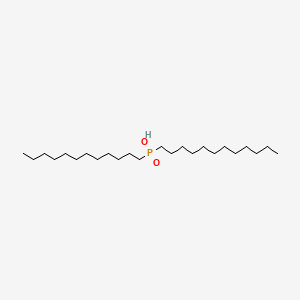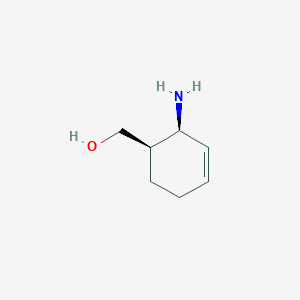
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with acetyl, amino, and carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclopentadiene ring, which undergoes acetylation to introduce the acetyl group. This is followed by amination to add the amino group and finally, the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also focus on minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetyl-5-amino-2-methylcyclopentadiene-1-carboxamide
- 4-Acetyl-5-amino-2-methylcyclopentene-1-carboxamide
- 4-Acetyl-5-amino-2-methylcyclopentane-1-carboxamide
Uniqueness
4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-4-3-6(5(2)12)8(10)7(4)9(11)13/h3,10H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
IUJVLZGNCFURHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1)C(=O)C)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
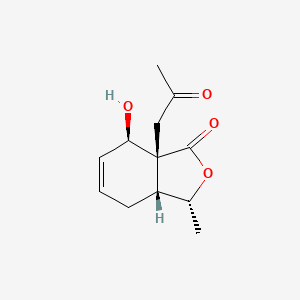
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)


